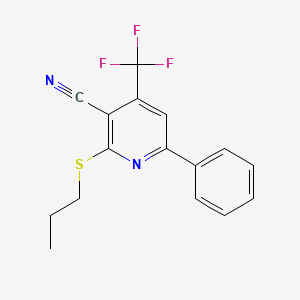
6-phenyl-2-(propylthio)-4-(trifluoromethyl)nicotinonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nicotinonitrile derivatives, including compounds similar to 6-phenyl-2-(propylthio)-4-(trifluoromethyl)nicotinonitrile, often involves multicomponent condensation reactions. For instance, Heravi and Soufi (2015) reported the synthesis of 4,6-diaryl-2-(arylthio)nicotinonitrile derivatives via four-component condensations in aqueous micellar media, highlighting a versatile method that could potentially be adapted for the synthesis of 6-phenyl-2-(propylthio)-4-(trifluoromethyl)nicotinonitrile (Heravi & Soufi, 2015).
Molecular Structure Analysis
Nicotinonitrile derivatives generally exhibit non-planar structures due to the presence of substituents on the pyridine ring, which influence the overall molecular geometry. For example, Chantrapromma et al. (2009) described the molecular structure of a nicotinonitrile derivative, noting non-planarity due to dihedral angles between the pyridine ring and phenyl rings (Chantrapromma et al., 2009). This characteristic is crucial in understanding the spatial arrangement and potential reactivity of 6-phenyl-2-(propylthio)-4-(trifluoromethyl)nicotinonitrile.
Chemical Reactions and Properties
Nicotinonitrile compounds participate in various chemical reactions, leveraging their cyano and aromatic groups. The work by Korotaev et al. (2013) on functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans synthesis via domino reactions showcases the reactivity of trifluoromethyl-substituted nicotinonitriles, which could relate to the chemical behavior of 6-phenyl-2-(propylthio)-4-(trifluoromethyl)nicotinonitrile (Korotaev et al., 2013).
Physical Properties Analysis
The physical properties of nicotinonitrile derivatives, such as solvatochromic effects, are significant for their applications in material science. Ahipa et al. (2014) investigated a nicotinonitrile derivative, revealing its good absorption and fluorescence properties and positive solvatochromic effect, indicating how solvent polarity affects the compound's properties (Ahipa et al., 2014). These findings are pertinent to understanding the physical behavior of 6-phenyl-2-(propylthio)-4-(trifluoromethyl)nicotinonitrile in various environments.
Applications De Recherche Scientifique
Antimicrobial Activities
- A study by Behalo (2008) focused on the synthesis of 2-Amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile, which is related to 6-phenyl-2-(propylthio)-4-(trifluoromethyl)nicotinonitrile. The research explored the development of novel pyrido[2,3-d]pyrimidine systems and evaluated their antibacterial and antifungal activities (Behalo, 2008).
Antimycobacterial Agents
- Patel, Chikhalia, and Kumari (2014) developed a method for synthesizing benzonitrile/nicotinonitrile-based s-triazines, including compounds structurally related to 6-phenyl-2-(propylthio)-4-(trifluoromethyl)nicotinonitrile. These compounds showed significant in vitro antimycobacterial activity against Mycobacterium tuberculosis (Patel, Chikhalia, & Kumari, 2014).
Antiprotozoal Activity
- Ismail et al. (2003) synthesized compounds, including 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, from 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile, a compound related to 6-phenyl-2-(propylthio)-4-(trifluoromethyl)nicotinonitrile. These compounds were evaluated for their in vitro activity against Trypanosoma and Plasmodium falciparum, showing significant antiprotozoal activity (Ismail et al., 2003).
Corrosion Inhibition
- Singh et al. (2016) investigated the corrosion inhibition effect of nicotinonitriles, including 2-amino-6-phenyl-4-(p-tolyl)nicotinonitriles, for mild steel in hydrochloric acid. These compounds demonstrated high inhibition efficiency and potential as corrosion inhibitors (Singh et al., 2016).
Photovoltaic Performance
- Hemavathi et al. (2019) synthesized a new compound, 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile, and explored its application in dye-sensitized solar cells (DSSCs). The study revealed improved efficiency and potential for use in photovoltaic applications (Hemavathi et al., 2019).
Metal Ion Detection
- Koner et al. (2012) developed a 2-aminopyridine-based fluorescent compound, 2-Amino-6-methyl-4-phenyl-nicotinonitrile, capable of detecting Fe3+ and Hg2+ ions. This highlights its potential as a fluorescent chemosensor for selective metal ion detection (Koner et al., 2012).
Photophysical Studies
- Ahipa et al. (2014) synthesized 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile and conducted photophysical studies, revealing the compound's potential as a blue light emitting material (Ahipa et al., 2014).
Propriétés
IUPAC Name |
6-phenyl-2-propylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2S/c1-2-8-22-15-12(10-20)13(16(17,18)19)9-14(21-15)11-6-4-3-5-7-11/h3-7,9H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBCHALAJONZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{3-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4578335.png)
![2,6-di-tert-butyl-4-[(2,3,5,6-tetrachloropyridin-4-yl)thio]phenol](/img/structure/B4578343.png)
![2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol](/img/structure/B4578349.png)

![5-(2,4-dichlorophenyl)-4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4578361.png)
![N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B4578369.png)

![2-(2-chlorophenoxy)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4578381.png)
![methyl (4-{[(3-pyridinylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B4578409.png)
![3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4578411.png)
![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide](/img/structure/B4578427.png)
![2-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4578432.png)
